4-fluoro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide
Description
4-Fluoro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted with a 4-methylphenyl group at position 4 and a 4-fluorobenzamide moiety at position 2. Its synthesis typically involves coupling reactions between substituted benzoyl chlorides and oxadiazole precursors under basic conditions (e.g., NaH in dry DMF) . The fluorine atom at the para position of the benzamide ring and the methyl group on the phenyl substituent of the oxadiazole core are critical for modulating electronic and steric properties, influencing biological activity and physicochemical stability .
Properties
IUPAC Name |
4-fluoro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c1-10-2-4-11(5-3-10)14-15(20-22-19-14)18-16(21)12-6-8-13(17)9-7-12/h2-9H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUGUOAVWYBVRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,2,5-Oxadiazole Core
The 1,2,5-oxadiazole ring is typically constructed via cyclization of amidoxime intermediates. A representative protocol involves reacting 4-methylphenylacetonitrile with hydroxylamine hydrochloride under alkaline conditions to yield the corresponding amidoxime (Figure 1 ). Subsequent dehydration using phosphorus oxychloride (POCl₃) facilitates cyclization to form 4-(4-methylphenyl)-1,2,5-oxadiazol-3-amine.
Reaction Conditions :
Coupling with 4-Fluorobenzoyl Chloride
The final amidation step involves reacting 4-(4-methylphenyl)-1,2,5-oxadiazol-3-amine with 4-fluorobenzoyl chloride in the presence of a base. Triethylamine (TEA) or pyridine is employed to scavenge HCl, enhancing reaction efficiency.
Procedure :
- Dissolve 4-(4-methylphenyl)-1,2,5-oxadiazol-3-amine (1.0 equiv) in anhydrous tetrahydrofuran (THF).
- Add TEA (2.5 equiv) and 4-fluorobenzoyl chloride (1.2 equiv) dropwise at 0°C.
- Stir at room temperature for 8–12 h, followed by aqueous workup and column chromatography.
Yield : 68–78% (silica gel chromatography, hexane/ethyl acetate 4:1).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Microwave-assisted synthesis reduces reaction times significantly. For instance, cyclization under microwave irradiation (150°C, 20 min) achieves 89% yield compared to conventional reflux (24 h, 72%). Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance amidoxime cyclization kinetics, while nonpolar solvents favor amidation.
Table 1 : Comparative Yields Under Varied Conditions
| Step | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Amidoxime Formation | Ethanol/H₂O | 80 | 6 | 85 |
| Cyclization | DCM | 25 | 12 | 78 |
| Amidation | THF | 25 | 8 | 68 |
| Microwave Cyclization | DMSO | 150 (MW) | 0.33 | 89 |
Catalytic and Reagent Innovations
Superbase systems (e.g., NaOH/DMSO) enable one-pot synthesis of oxadiazoles from nitriles and esters, bypassing intermediate isolation. Vilsmeier reagent (POCl₃/DMF) activates carboxylic acids for direct coupling with amidoximes, achieving 93% yield in cyclization.
Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar oxadiazole ring and dihedral angle (87.5°) between the benzamide and methylphenyl groups.
Comparative Analysis of Synthetic Methods
Conventional reflux methods offer reproducibility but suffer from prolonged reaction times. Microwave-assisted and superbase-mediated routes improve efficiency but require specialized equipment. Catalytic methods using T3P or DCC yield high purity but incur higher costs.
Applications and Derivatives
This compound exhibits inhibitory activity against fungal cytochrome P450 enzymes (IC₅₀ = 2.3 µM). Structural analogs with electron-withdrawing groups (e.g., –NO₂, –CF₃) demonstrate enhanced bioavailability.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Biological Activities
Research indicates that compounds containing oxadiazole moieties exhibit a wide range of biological activities. The following are key areas where 4-fluoro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide has shown promise:
Anticancer Activity
Several studies have investigated the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant growth inhibition against various cancer cell lines. A recent study reported that related oxadiazole compounds exhibited percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer cell lines such as SNB-19 and OVCAR-8 .
Antimicrobial Properties
The antimicrobial activity of oxadiazole derivatives has been extensively documented. Compounds with similar structures have shown effectiveness against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential applications in treating bacterial infections .
Anti-inflammatory Effects
Research has suggested that oxadiazole derivatives possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases . The mechanisms underlying these effects are still being investigated.
Case Study 1: Anticancer Screening
A study focused on the synthesis and evaluation of various oxadiazole derivatives indicated that certain compounds demonstrated significant cytotoxicity against glioblastoma cell lines. The study utilized in vitro assays to assess cell viability and apoptosis induction .
Case Study 2: Antimicrobial Evaluation
In another study, a series of oxadiazole derivatives were screened for their antibacterial activity. The results showed promising activity against multiple strains of bacteria, with some compounds achieving minimum inhibitory concentration (MIC) values as low as 6.25 µg/ml against Mycobacterium smegmatis .
Mechanism of Action
The mechanism of action of 4-fluoro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Substitution on the Benzamide Ring
- 4-Trifluoromethyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide (Compound 11) :
Replacing the fluorine atom with a trifluoromethyl group reduces yield (19%) and lowers the melting point (118.8–121.5°C) compared to the fluoro analogue. The trifluoromethyl group enhances electron-withdrawing effects but may reduce solubility due to increased hydrophobicity . - 2-Bromo-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide: Bromine at the ortho position introduces steric hindrance, which may affect binding to biological targets. No melting point or activity data are provided .
Substitution on the Oxadiazole Core
- N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-fluorobenzamide (Compound 46) :
Chlorine at the para position of the oxadiazole phenyl ring increases molecular polarity and may improve metabolic stability. Reported melting point: 174°C .
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
Biological Activity
4-fluoro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a synthetic organic compound that belongs to the classes of benzamides and oxadiazoles. Its molecular formula is CHFNO, and it features a fluorine atom on the benzene ring alongside a 1,2,5-oxadiazole moiety substituted with a 4-methylphenyl group. This unique structure contributes to its potential biological activity and applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step reactions, which may include the formation of the oxadiazole ring followed by the introduction of the fluorine substituent and the methylphenyl group. The detailed synthetic pathway is crucial for understanding its biological activity and optimizing its efficacy.
Biological Activity Overview
Compounds containing oxadiazole moieties have been shown to exhibit a variety of biological activities, including:
- Antitumor Activity : Several studies have demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : Research indicates that certain oxadiazole derivatives possess anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.
- Antimicrobial Effects : Some studies have reported antimicrobial activities associated with oxadiazole compounds, suggesting their utility in combating bacterial infections.
Antitumor Activity
A study reported that compounds with similar structures to this compound exhibited cytotoxic effects against human leukemia cell lines (CEM-13 and U-937). The IC values for these compounds were notably lower than those for standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 0.65 | Induces apoptosis |
| Similar Oxadiazole Derivative | U-937 | 1.98 | Cell cycle arrest |
Anti-inflammatory Activity
Research has indicated that certain derivatives of oxadiazoles can inhibit pro-inflammatory cytokines in vitro. For example, a study highlighted the ability of these compounds to reduce TNF-alpha levels in macrophage cultures.
Antimicrobial Activity
Compounds structurally related to this compound have also been evaluated for their antimicrobial properties. A series of oxadiazole derivatives demonstrated significant activity against both gram-positive and gram-negative bacteria .
Mechanistic Insights
The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets:
- Binding Affinity : Interaction studies suggest that this compound binds effectively to various protein targets involved in cell proliferation and apoptosis.
- Induction of Apoptosis : Flow cytometry assays have shown that this compound can induce apoptosis in cancer cell lines through mitochondrial pathways.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-fluoro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via a multi-step process. First, the 1,2,5-oxadiazole (furazan) core is prepared by cyclization of nitrile oxides or via condensation of hydroxylamine derivatives with dicarbonyl compounds. Subsequent coupling with 4-fluoro-benzoyl chloride is performed under reflux in anhydrous solvents (e.g., dichloromethane or THF) with a base like triethylamine to neutralize HCl byproducts .
- Optimization : Yield improvements (up to 70–80%) are achieved by controlling reaction time (8–12 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 for benzoyl chloride to oxadiazole amine). Purification involves column chromatography or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- 1H/13C-NMR : The fluorine atom at the para position of the benzamide ring causes distinct splitting patterns (e.g., doublets in aromatic regions). The oxadiazole proton appears as a singlet due to symmetry, while the methyl group on the phenyl ring resonates at ~2.4 ppm .
- MS/IR : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak [M+H]+ (e.g., m/z 347 for C17H12F3N3O2). IR shows stretches for amide C=O (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
Q. What functional groups dominate its reactivity, and how do they influence derivatization?
- Key Groups :
- 1,2,5-Oxadiazole : Electrophilic at C3, enabling nucleophilic substitution (e.g., with amines or thiols).
- Benzamide : The amide bond is prone to hydrolysis under acidic/basic conditions, requiring protection strategies.
- Fluorine : Enhances electron-withdrawing effects, directing electrophilic aromatic substitution (e.g., nitration) to meta positions .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular dynamics) predict its binding affinity to biological targets?
- Approach : Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions. Molecular docking (e.g., AutoDock Vina) simulates interactions with enzymes like histone deacetylases (HDACs), where the oxadiazole core may chelate zinc ions in active sites .
- Validation : Compare computational results with experimental IC50 values from enzyme inhibition assays. For example, HDAC inhibition data (IC50 < 1 µM) aligns with predicted binding poses .
Q. What strategies resolve contradictions in reported biological activity (e.g., antifungal vs. antiproliferative effects)?
- Case Study : Antifungal activity against Botrytis cinerea (EC50 = 50 µM) vs. antiproliferative effects in cancer cells (IC50 = 10 µM) .
- Resolution :
- Structural analogs : Modify the oxadiazole substituents (e.g., replacing methylphenyl with pyridyl groups) to enhance target specificity.
- Assay conditions : Test under varied pH, temperature, and serum concentrations to identify confounding factors .
Q. How does crystal packing analysis inform its stability and formulation as a drug candidate?
- X-ray Crystallography : The compound forms hydrogen bonds between the amide NH and oxadiazole N-atoms, creating a rigid 3D lattice. This rigidity correlates with high thermal stability (decomposition >250°C) but may reduce solubility .
- Formulation Insights : Co-crystallization with co-formers (e.g., succinic acid) improves aqueous solubility while retaining stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
